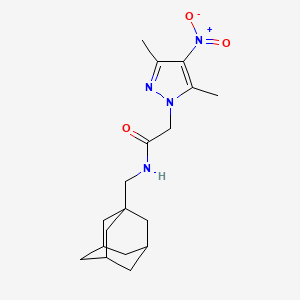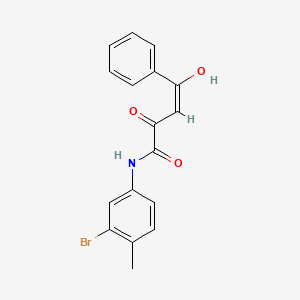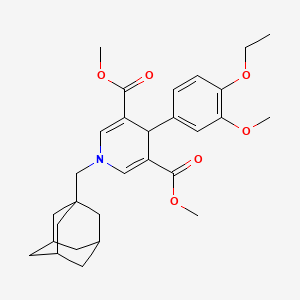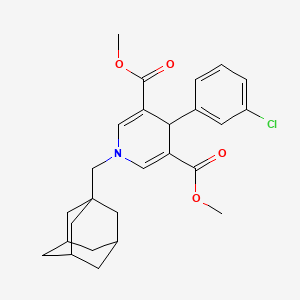
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
描述
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as ADMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
科学研究应用
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain, and selective inhibitors of this enzyme have been shown to have therapeutic potential for a variety of conditions. This compound has been shown to be a potent and selective inhibitor of COX-2, making it a promising candidate for further study in this area.
Another area of interest is this compound's potential as a fluorescent probe for imaging. This compound has been shown to have fluorescent properties, and it has been used as a probe for imaging in a variety of biological systems. Its fluorescent properties make it a valuable tool for studying cellular processes and for developing new imaging techniques.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has been shown to selectively inhibit COX-2, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of interesting biochemical and physiological effects. In addition to its potential as a COX-2 inhibitor and fluorescent probe, it has also been shown to have antitumor activity and to have potential as an anti-inflammatory and analgesic agent. It has also been shown to have antioxidant properties and to be neuroprotective.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. It has a variety of potential applications in scientific research, including as a COX-2 inhibitor, fluorescent probe, and antitumor agent. However, there are also some limitations to its use. It has relatively low solubility in water, which may limit its use in some applications. It also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are a number of potential future directions for research on N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is its potential as a COX-2 inhibitor for the treatment of inflammatory conditions. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Another area of interest is its potential as a fluorescent probe for imaging. Further studies are needed to optimize its properties for use in imaging applications. Additionally, there is potential for the development of new derivatives of this compound with improved properties for specific applications.
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-11-17(22(24)25)12(2)21(20-11)9-16(23)19-10-18-6-13-3-14(7-18)5-15(4-13)8-18/h13-15H,3-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVLEODDYTYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[5-[4-(dimethylamino)benzylidene]-3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene](phenylsulfonyl)acetonitrile](/img/structure/B4298746.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4298752.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)
![N-({[4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-(trifluoromethyl)phenyl]amino}carbonyl)-3-(trifluoromethyl)benzamide](/img/structure/B4298765.png)

![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4298781.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298792.png)
![8-methyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B4298805.png)
![3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298811.png)
